1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is an organic compound with the molecular formula C14H15ClN2O4S3. It belongs to the class of sulfonyl piperazines, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-thienylsulfonyl chloride in the presence of a piperazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)ethenyl]sulfonyl-4-(4-pyridinyl)piperazine
- 1-(2-Chlorobenzyl)-4-(2-thienylsulfonyl)piperazine
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is unique due to its dual sulfonyl groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H15ClN2O4S3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C14H15ClN2O4S3/c15-12-3-5-13(6-4-12)23(18,19)16-7-9-17(10-8-16)24(20,21)14-2-1-11-22-14/h1-6,11H,7-10H2 |
InChI Key |
QQLUIUCVENKBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.